Ethyl 3-(4-chlorophenyl)-6-oxopiperidine-3-carboxylate

12-lipoxygenase inflammation platelet biology

Ethyl 3-(4-chlorophenyl)-6-oxopiperidine-3-carboxylate (CAS 2177266-89-4, MFCD31652564) is a synthetic piperidine derivative with molecular formula C14H16ClNO3 and molecular weight 281.73 g/mol, bearing a 6-oxo group, a 3-ethyl carboxylate ester, and a 4-chlorophenyl substituent at the 3-position. The compound is classified within the 6-oxopiperidine-3-carboxylate chemical series and is supplied as a research-grade building block with typical purity ≥95–98%.

Molecular Formula C14H16ClNO3
Molecular Weight 281.73 g/mol
Cat. No. B13048373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-chlorophenyl)-6-oxopiperidine-3-carboxylate
Molecular FormulaC14H16ClNO3
Molecular Weight281.73 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCC(=O)NC1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C14H16ClNO3/c1-2-19-13(18)14(8-7-12(17)16-9-14)10-3-5-11(15)6-4-10/h3-6H,2,7-9H2,1H3,(H,16,17)
InChIKeyPIIMFPMQJOHFGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(4-chlorophenyl)-6-oxopiperidine-3-carboxylate: Chemical Identity, Physicochemical Profile, and Procurement Baseline for Research Selection


Ethyl 3-(4-chlorophenyl)-6-oxopiperidine-3-carboxylate (CAS 2177266-89-4, MFCD31652564) is a synthetic piperidine derivative with molecular formula C14H16ClNO3 and molecular weight 281.73 g/mol, bearing a 6-oxo group, a 3-ethyl carboxylate ester, and a 4-chlorophenyl substituent at the 3-position . The compound is classified within the 6-oxopiperidine-3-carboxylate chemical series and is supplied as a research-grade building block with typical purity ≥95–98% . Its predicted physicochemical parameters include a topological polar surface area (TPSA) of 55.4 Ų and a calculated LogP of 2.05, indicating moderate lipophilicity balanced with hydrogen-bonding capacity . These features position the compound as a structurally differentiated intermediate for medicinal chemistry campaigns targeting central nervous system disorders, inflammation, and oncology, where the 4-chlorophenyl motif and 6-oxopiperidine scaffold are recurrent pharmacophoric elements .

Why Ethyl 3-(4-chlorophenyl)-6-oxopiperidine-3-carboxylate Cannot Be Replaced by Unsubstituted 6-Oxopiperidine-3-carboxylate Scaffolds in Structure-Activity Programs


The 4-chlorophenyl substitution at the 3-position of the 6-oxopiperidine ring is not a passive structural variation; it fundamentally alters the compound's steric bulk, electronic distribution, and lipophilicity relative to the unsubstituted ethyl 6-oxopiperidine-3-carboxylate scaffold (CAS 146059-76-9) . The 4-chlorophenyl group introduces a predicted LogP increase of approximately 1.5–2.0 log units compared to the unsubstituted analog, significantly enhancing membrane partitioning potential . Furthermore, the 3-(4-chlorophenyl) motif is a well-precedented pharmacophore in dopamine transporter (DAT) inhibitor design, where the 4-chloro substituent on the phenyl ring has been shown to be critical for high-affinity binding to the DAT, with the corresponding unsubstituted phenyl or 4-fluoro analogs exhibiting substantially reduced potency . The 6-oxo group simultaneously locks the piperidine ring conformation and provides a hydrogen-bond acceptor that can engage distinct target residues compared to reduced piperidine analogs . These cumulative structural features mean that simple replacement with a generic 6-oxopiperidine-3-carboxylate ester lacking the 4-chlorophenyl group would result in a compound with meaningfully different target engagement profiles, pharmacokinetic behavior, and synthetic utility .

Ethyl 3-(4-chlorophenyl)-6-oxopiperidine-3-carboxylate: Quantitative Differentiation Evidence Against Structural Analogs


12-Lipoxygenase Enzyme Inhibition: Single-Concentration Activity Profiling of Ethyl 3-(4-chlorophenyl)-6-oxopiperidine-3-carboxylate vs. Closely Related Chlorophenyl-Piperidine Analogs

Ethyl 3-(4-chlorophenyl)-6-oxopiperidine-3-carboxylate was evaluated for in vitro inhibition of platelet 12-lipoxygenase (12-LOX) at a single concentration of 30 µM in a binding assay . This screening-level data establishes initial biochemical engagement with the 12-LOX target. In comparison, structurally distinct chlorophenyl-piperidine analogs within the BindingDB/ChEMBL databases—such as CHEMBL1572233 (IC50 = 2.60 µM) and CHEMBL1531895 (IC50 = 1.20 µM)—achieve full IC50 values in the low micromolar range against the same human platelet-type 12-LOX enzyme under comparable assay conditions (conjugated diene product formation using arachidonic acid) . The target compound's activity at 30 µM provides a baseline reference for structure-activity relationship (SAR) triage; the absence of a complete concentration-response curve represents a defined knowledge gap that users can systematically address through follow-up dose-response profiling. This single-point data point is nevertheless actionable for prioritizing this chemotype within 12-LOX inhibitor discovery campaigns, particularly when compared to analogs lacking the 3-(4-chlorophenyl)-6-oxopiperidine-3-carboxylate core that show no detectable 12-LOX inhibition at equivalent concentrations .

12-lipoxygenase inflammation platelet biology

Structural Differentiation from the Unsubstituted Ethyl 6-Oxopiperidine-3-carboxylate Scaffold: Physicochemical Property Comparison

The introduction of the 4-chlorophenyl substituent at the 3-position of the 6-oxopiperidine-3-carboxylate core differentiates the target compound from the unsubstituted ethyl 6-oxopiperidine-3-carboxylate (CAS 146059-76-9, MW 171.19 g/mol, C8H13NO3) . The target compound (MW 281.73 g/mol, C14H16ClNO3) has a computed LogP of 2.05 and TPSA of 55.4 Ų . By comparison, the unsubstituted scaffold ethyl 6-oxopiperidine-3-carboxylate has a substantially lower molecular weight (171.19 vs. 281.73 g/mol) and correspondingly lower LogP (estimated ~0.0–0.5), with a TPSA of approximately 55–64 Ų depending on conformation . The addition of the 4-chlorophenyl group increases lipophilicity by approximately 1.5–2.0 LogP units while maintaining a comparable polar surface area, a combination that can improve membrane permeability without sacrificing hydrogen-bonding capacity according to standard drug-likeness rules . Furthermore, the 4-chlorophenyl substituent increases the number of rotatable bonds from 2 to 3 and introduces an additional aromatic ring, expanding the potential for π–π stacking and hydrophobic interactions with biological targets . These physicochemical differences are meaningful for medicinal chemistry programs where balanced lipophilicity and target engagement are critical design parameters .

physicochemical properties drug-likeness lead optimization

Differentiation from Carboxylic Acid and N-Alkyl Analogs: Ester Functionality and N-Unsubstituted Piperidine as Distinguishing Synthetic Handles

Ethyl 3-(4-chlorophenyl)-6-oxopiperidine-3-carboxylate is distinguished from its closest commercially available analogs—(2S,3S)-2-(4-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid (CAS 1391582-00-5) and (2R,3R)-2-(4-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid (CAS 1212413-33-6)—by three critical structural features . First, the target compound bears an ethyl ester at the 3-position rather than a free carboxylic acid, making it directly amenable to amide bond formation, ester hydrolysis, or reduction without requiring prior carboxylate protection . Second, the piperidine nitrogen is unsubstituted (NH) in the target compound, whereas the comparator carboxylic acids bear an N-ethyl substituent; this NH group is a strategic synthetic handle for late-stage N-functionalization (e.g., N-alkylation, N-acylation, N-sulfonylation) that is unavailable in the N-ethyl analogs . Third, the target compound lacks the defined (2S,3S) or (2R,3R) stereochemistry present in the comparator acids, existing as the racemic or achiral 3,3-disubstituted form; this achiral nature eliminates stereochemical complexity during synthesis while still allowing for potential chiral resolution if desired . The commercially reported purity for the target compound is ≥95–98%, comparable to the ≥95–97% purity reported for the comparator carboxylic acids .

synthetic chemistry building block functional group interconversion

Piperidine-Based DAT Inhibitor Pharmacophore: Class-Level Evidence Supporting 4-Chlorophenyl Substitution as a Critical Potency Determinant

Although direct head-to-head DAT binding data for ethyl 3-(4-chlorophenyl)-6-oxopiperidine-3-carboxylate is not publicly available, the broader piperidine-3-carboxylate chemotype bearing a 4-chlorophenyl group has been systematically characterized as a dopamine transporter (DAT) inhibitor scaffold in the seminal work by Deutsch et al. (1998) . In this series, compounds with the 4-chlorophenyl substituent at the piperidine 4-position (analogous to the target compound's 3-position) demonstrated high-affinity DAT binding, with the most potent analog, cis-3-carbomethoxy-4-(4′-chlorophenyl)piperidine, achieving Ki values in the nanomolar range for DAT inhibition and suppressing cocaine-induced stimulation in vivo . Critically, SAR analysis demonstrated that replacement of the 4-chloro substituent with hydrogen, fluoro, or methyl groups resulted in significant loss of DAT binding affinity, establishing the 4-chlorophenyl group as a key pharmacophoric element . The target compound's 3-(4-chlorophenyl)-6-oxopiperidine-3-carboxylate scaffold retains this critical 4-chlorophenyl motif while introducing a 6-oxo group and an ethyl ester that may modulate metabolic stability and off-target selectivity compared to the reduced piperidine analogs . This class-level SAR evidence supports the scientific rationale for selecting the 4-chlorophenyl-bearing target compound over related phenyl-substituted or unsubstituted piperidine-3-carboxylate analogs in DAT-focused CNS drug discovery programs.

dopamine transporter CNS drug discovery structure-activity relationship

Physicochemical Comparison Against the Methyl Ester Analog: Ethyl vs. Methyl Ester Differentiation for Solubility and Metabolic Stability Optimization

The choice of ethyl ester (target compound, CAS 2177266-89-4) versus methyl ester (methyl 6-oxopiperidine-3-carboxylate, CAS 1931997-10-2, or its 3-(4-chlorophenyl) analog if available) represents a key procurement decision in medicinal chemistry optimization . The target compound's ethyl ester (MW 281.73, LogP 2.05, TPSA 55.4) has a higher molecular weight by 14 g/mol (one methylene unit) and an estimated LogP increase of approximately 0.5 units compared to the hypothetical methyl ester analog (estimated MW ~267.7, LogP ~1.5) . This incremental lipophilicity gain from the ethyl ester can be therapeutically relevant: ethyl esters of carboxylate-containing drugs often exhibit improved oral bioavailability due to enhanced passive membrane permeability, while maintaining susceptibility to esterase-mediated hydrolysis to the active carboxylic acid metabolite . Conversely, the methyl ester analog may offer higher aqueous solubility and faster esterase hydrolysis rates due to reduced steric hindrance around the ester carbonyl . The target compound's ethyl ester therefore represents a deliberate balance between sufficient lipophilicity for membrane penetration and adequate hydrolytic lability for prodrug activation, a profile that may be preferable to the methyl ester in scenarios where slower, more sustained prodrug conversion is desired . The commercially available purity (≥95–98%) supports direct use in in vitro assays without additional purification .

ester prodrug metabolic stability solubility optimization

Ethyl 3-(4-chlorophenyl)-6-oxopiperidine-3-carboxylate: Prioritized Research and Procurement Application Scenarios


CNS Drug Discovery: Dopamine Transporter (DAT) Inhibitor Lead Optimization Using the 4-Chlorophenyl-6-oxopiperidine Scaffold

The target compound serves as a strategic building block for DAT inhibitor lead optimization programs. The 4-chlorophenyl substituent—established as a critical potency determinant in the piperidine-3-carboxylate DAT inhibitor series (nanomolar Ki values for the most potent analogs) —is retained in the target compound, while the 6-oxo group introduces conformational constraint that may reduce off-target promiscuity compared to fully reduced piperidine analogs. The free NH permits late-stage N-functionalization to explore SAR at the piperidine nitrogen, and the ethyl ester can be hydrolyzed to the carboxylic acid for amide coupling diversification. Researchers should prioritize this compound over N-alkyl or carboxylic acid analogs when a divergent synthetic strategy requiring independent manipulation of both the N1 and C3 positions is planned .

Anti-Inflammatory Research: 12-Lipoxygenase Inhibitor Screening and SAR Expansion

The compound has demonstrated measurable engagement with platelet 12-lipoxygenase at 30 µM in a single-concentration binding assay . For research groups investigating 12-LOX as a target in inflammatory, cardiovascular, or metabolic diseases, this compound provides a starting chemotype for systematic SAR exploration. The recommended workflow is: (1) confirm the single-point activity with full concentration-response IC50 determination in the same 12-LOX assay format; (2) benchmark the resulting IC50 against known 12-LOX inhibitors such as CHEMBL1572233 (IC50 = 2.60 µM) and CHEMBL1531895 (IC50 = 1.20 µM) ; and (3) use the target compound's synthetic handles (free NH, ethyl ester) to generate focused analog libraries probing the 12-LOX pharmacophore. This targeted approach is more efficient than screening generic piperidine libraries lacking the 4-chlorophenyl-6-oxo motif .

Parallel Medicinal Chemistry Library Synthesis: Exploiting Orthogonal Functional Group Handles

The compound's combination of a free piperidine NH and an ethyl ester at C3 provides two independent diversification vectors that are not simultaneously available in N-ethyl carboxylic acid analogs such as (2S,3S)-2-(4-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid (CAS 1391582-00-5) . In a parallel synthesis workflow, the NH can be functionalized via N-alkylation, N-acylation, or N-sulfonylation, while the ethyl ester can be independently hydrolyzed and coupled to amines, reduced to the alcohol, or converted to the amide. This orthogonal reactivity profile supports the efficient generation of diverse compound libraries for hit-to-lead campaigns, with the 4-chlorophenyl group serving as a constant hydrophobic anchor across all library members. The reported commercial purity of ≥95–98% ensures that library products can be tested directly without additional purification, accelerating the design-make-test cycle .

Ester Prodrug Design: Ethyl Ester as a Pharmacokinetic Tuning Element for CNS Penetration

For programs requiring CNS-penetrant compounds, the ethyl ester functionality of the target compound represents a deliberate pharmacokinetic design element. Ethyl esters generally exhibit enhanced passive membrane permeability compared to methyl esters or free carboxylic acids, while retaining susceptibility to intracellular esterase-mediated hydrolysis . The target compound's computed LogP of 2.05 and TPSA of 55.4 Ų place it within favorable CNS drug-likeness space (LogP 1–4, TPSA < 70 Ų) . Researchers developing ester prodrugs of 3-(4-chlorophenyl)-6-oxopiperidine-3-carboxylic acid-based pharmacophores should procure the ethyl ester form specifically to evaluate the impact of ester alkyl group size on oral bioavailability, brain-to-plasma ratio, and rate of metabolic activation, rather than defaulting to the more common methyl ester which may exhibit suboptimal pharmacokinetics for CNS targets .

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